molecular formula C21H15FN2O4S B3140085 N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 477866-85-6

N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B3140085
CAS No.: 477866-85-6
M. Wt: 410.4 g/mol
InChI Key: SVLNDUCDIUXWFJ-UHFFFAOYSA-N
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Description

N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a cyano group, a methoxyphenylsulfonyl group, and a fluorobenzenecarboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoic acid with 3-cyano-4-aminobenzenesulfonamide under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and methoxyphenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-chlorobenzenecarboxamide
  • N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-bromobenzenecarboxamide

Uniqueness

N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c1-28-18-7-9-19(10-8-18)29(26,27)20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNDUCDIUXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide
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